molecular formula C8H8FNO2 B14856231 4-(1,3-Dioxolan-2-YL)-2-fluoropyridine CAS No. 1260663-23-7

4-(1,3-Dioxolan-2-YL)-2-fluoropyridine

Cat. No.: B14856231
CAS No.: 1260663-23-7
M. Wt: 169.15 g/mol
InChI Key: FKAHYEPZLHWFFG-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-YL)-2-fluoropyridine is a fluorinated pyridine derivative featuring a 1,3-dioxolan ring at the 4-position. The dioxolan moiety acts as a protecting group, typically stabilizing aldehyde functionalities during synthetic processes. The 2-fluoro substituent on the pyridine ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic frameworks or fluorinated pharmaceuticals.

Properties

CAS No.

1260663-23-7

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-fluoropyridine

InChI

InChI=1S/C8H8FNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2

InChI Key

FKAHYEPZLHWFFG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-YL)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with a 1,3-dioxolane derivative. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is reacted with a 1,3-dioxolane derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-YL)-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom and the dioxolane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

4-[4-(1,3-Dioxolan-2-yl)phenoxy]phthalonitrile (Compound 3)
  • Structure: A phthalonitrile core with a phenoxy linker and a dioxolan-protected aldehyde group .
  • Key Differences: Core Heterocycle: Phthalonitrile (aromatic tetramer precursor) vs. pyridine. Substituent Position: Dioxolan attached to a phenoxy group vs. directly on pyridine.
  • Applications : Used in phthalocyanine synthesis for dyes or photodynamic therapy agents, highlighting its role in materials science .
2-(3-(1,3-Dioxolan-2-yl)-4-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)-2-phenylacetonitrile (Compound 25c)
  • Structure : Pyridine with dioxolan at position 3, trifluoromethylphenyl at position 4, and phenylacetonitrile at position 2 .
  • Key Differences :
    • Substituent Positions : Dioxolan at pyridine position 3 vs. 4 in the target compound.
    • Additional Groups : Trifluoromethylphenyl (strong electron-withdrawing) and phenylacetonitrile (nitrile functionality).
  • Reactivity : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in agrochemicals or pharmaceuticals .
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
  • Structure : Hydroxypyridine linked to a fluorophenyl benzoic acid group .
  • Key Differences :
    • Functional Groups : Hydroxyl and carboxylic acid vs. dioxolan and fluorine.
    • Solubility : Carboxylic acid enhances aqueous solubility, whereas the target compound’s dioxolan increases lipophilicity.
  • Applications: Potential use in metal chelation or as a bioactive scaffold due to its acidic protons .

Physicochemical Properties

Property 4-(1,3-Dioxolan-2-YL)-2-fluoropyridine 4-[4-(1,3-Dioxolan-2-yl)phenoxy]phthalonitrile Compound 25c 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
Molecular Formula C₈H₇FNO₂ C₁₇H₁₁N₃O₃ C₂₃H₁₇F₃N₂O₂ C₁₂H₈FNO₃
Molecular Weight (g/mol) ~168 ~305 ~434 ~241
Key Functional Groups 2-Fluoro, 4-dioxolan Phthalonitrile, phenoxy-dioxolan Trifluoromethyl, phenylacetonitrile Carboxylic acid, hydroxypyridine
Solubility Moderate lipophilicity Low aqueous solubility High lipophilicity High aqueous solubility
Stability Acid-labile (dioxolan cleavage) Thermally stable Acid/base-stable pH-dependent (carboxylic acid deprotonation)

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